Cas no 824-63-5 (1H-Indene,2,3-dihydro-2-methyl-)

1H-Indene,2,3-dihydro-2-methyl- structure
824-63-5 structure
Nome del prodotto:1H-Indene,2,3-dihydro-2-methyl-
Numero CAS:824-63-5
MF:C10H12
MW:132.202282905579
MDL:MFCD18157577
CID:723500
PubChem ID:13213

1H-Indene,2,3-dihydro-2-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indene,2,3-dihydro-2-methyl-
    • 2-methyl-2,3-dihydro-1H-indene
    • 2,3-dihydro-2-methyl-1H-indene
    • 2-methyl-indane
    • 2-methylindan
    • AS-80987
    • DTXSID2073932
    • 824-63-5
    • CS-0256526
    • 72JV683408
    • InChI=1/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H
    • AKOS015966755
    • E77586
    • 1H-Indene, 2,3-dihydro-2-methyl-
    • 2-Methylindane
    • Indan, 2-methyl-
    • Q27266082
    • MFCD18157577
    • UNII-72JV683408
    • EN300-6494628
    • 2-METHYL INDANE
    • .beta.-Methylindan
    • MWGYLUXMIMSOTM-UHFFFAOYSA-N
    • 2,3-Dihydro-2-methyl-1H-indene (ACI)
    • Indan, 2-methyl- (6CI, 7CI, 8CI)
    • β-Methylindan
    • MDL: MFCD18157577
    • Inchi: 1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3
    • Chiave InChI: MWGYLUXMIMSOTM-UHFFFAOYSA-N
    • Sorrisi: C1C=C2CC(CC2=CC=1)C

Proprietà calcolate

  • Massa esatta: 132.093900383g/mol
  • Massa monoisotopica: 132.093900383g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 103
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • Carica superficiale: 0
  • XLogP3: 3
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: 0.9400
  • Punto di ebollizione: 204.15°C (rough estimate)
  • Indice di rifrazione: 1.5220

1H-Indene,2,3-dihydro-2-methyl- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB515307-250 mg
2-Methylindane, 95%; .
824-63-5 95%
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€355.00 2023-06-14
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Aaron
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A2B Chem LLC
AB48205-100mg
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$183.00 2024-04-19
A2B Chem LLC
AB48205-1g
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$561.00 2024-04-19
A2B Chem LLC
AB48205-250mg
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$246.00 2024-04-19
A2B Chem LLC
AB48205-5g
2-methyl-2,3-dihydro-1H-indene
824-63-5 95%
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$1560.00 2024-04-19

1H-Indene,2,3-dihydro-2-methyl- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  2 h, 20 °C
1.3 Reagents: Magnesium Solvents: Methanol ;  20 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Molecular conformations of jet-cooled 2-methylindan and 2-phenylindan
Hamza, Abdulhamid, Structural Chemistry, 2010, 21(5), 939-945

Metodo di produzione 2

Condizioni di reazione
1.1 -
2.1 rt
2.2 Reagents: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 60 psi, rt
Riferimento
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid
Riferimento
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  2 h, rt; 1 h, rt
1.2 rt → reflux; 12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium ,  Water
Riferimento
Potassium hydroxide as a promoter for the potassium metal-catalyzed side-chain alkylation of toluene
Smith, R. Scott; et al, Journal of Organometallic Chemistry, 1990, 382(3), 333-43

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Dimethylacetamide ,  Potassium tert-butoxide Solvents: Mesitylene ;  164 °C; 6 h, reflux
Riferimento
Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides
Azizi, Kobra; et al, Chemical Science, 2020, 11(30), 7800-7806

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Ethanol
Riferimento
A novel synthesis of 2-substituted indans
Mitra, R. B.; et al, Synthesis, 1977, (6), 415-17

Metodo di produzione 8

Condizioni di reazione
1.1 rt
1.2 Reagents: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 60 psi, rt
Riferimento
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Metodo di produzione 9

Condizioni di reazione
Riferimento
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Sodium triethylborohydride ,  2412493-24-2 Solvents: Toluene ;  0 °C; 5 min, 0 °C; overnight, rt
1.2 Reagents: Pentane
Riferimento
Bisoxazoline-pincer ligated cobalt-catalyzed hydrogenation of alkenes
Ritz, Mikhaila D. ; et al, Polyhedron, 2020, 180,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Mercury ,  Zinc ,  Hydrochloric acid Solvents: Water
Riferimento
Substituent effects on the rate of carbene formation in the pyrolysis of indenyl diazo compounds
Kapur, S.; et al, Canadian Journal of Chemistry, 1988, 66(11), 2888-93

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Cobalt chloride (CoCl2) ,  Sodium triethylborohydride ,  1H-Imidazolium, 1-methyl-3-[2-(methylamino)ethyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  30 s, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 60 °C
Riferimento
Bidentate NHC-Cobalt Catalysts for the Hydrogenation of Hindered Alkenes
Wei, Zeyuan; et al, Organometallics, 2020, 39(17), 3082-3087

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Riferimento
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Riferimento
Internal cyclization during dediazoniation of 2,5-bis(1,1,2,2-tetramethylpropyl)benzenediazonium ion
Sikkar, Rein; et al, Acta Chemica Scandinavica, 1979, 33(10), 773-4

1H-Indene,2,3-dihydro-2-methyl- Raw materials

1H-Indene,2,3-dihydro-2-methyl- Preparation Products

1H-Indene,2,3-dihydro-2-methyl- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:824-63-5)1H-Indene,2,3-dihydro-2-methyl-
A1196707
Purezza:99%
Quantità:1g
Prezzo ($):435.0